2-Amino-N,N-diethylbenzenesulfonamide 2-Amino-N,N-diethylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 57947-01-0
VCID: VC2240757
InChI: InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3
SMILES: CCN(CC)S(=O)(=O)C1=CC=CC=C1N
Molecular Formula: C10H16N2O2S
Molecular Weight: 228.31 g/mol

2-Amino-N,N-diethylbenzenesulfonamide

CAS No.: 57947-01-0

Cat. No.: VC2240757

Molecular Formula: C10H16N2O2S

Molecular Weight: 228.31 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-N,N-diethylbenzenesulfonamide - 57947-01-0

CAS No. 57947-01-0
Molecular Formula C10H16N2O2S
Molecular Weight 228.31 g/mol
IUPAC Name 2-amino-N,N-diethylbenzenesulfonamide
Standard InChI InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-8-6-5-7-9(10)11/h5-8H,3-4,11H2,1-2H3
Standard InChI Key FWNGNMWNTIIKRE-UHFFFAOYSA-N
SMILES CCN(CC)S(=O)(=O)C1=CC=CC=C1N
Canonical SMILES CCN(CC)S(=O)(=O)C1=CC=CC=C1N

Chemical Properties and Structure

2-Amino-N,N-diethylbenzenesulfonamide is identified by the CAS number 57947-01-0 and has the molecular formula C10H16N2O2S . The molecular structure consists of a benzene ring with a sulfonamide group (SO2NR2) where R represents ethyl groups, and an amino group (NH2) at the ortho (2) position. The molecular weight of this compound is precisely 228.31 g/mol .

This compound belongs to the class of sulfonamides, which are characterized by the presence of the -SO2NH- functional group. Sulfonamides are generally known for their versatility in medicinal chemistry and have been extensively used in the development of various pharmaceuticals.

Unlike its structural isomer 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE (CAS 1709-39-3), which has the amino group at the para (4) position, 2-Amino-N,N-diethylbenzenesulfonamide has distinct physicochemical properties and potentially different biological activities due to the positional difference of the amino group . When comparing the two isomers, the ortho-positioned amino group in 2-Amino-N,N-diethylbenzenesulfonamide creates a different electronic and steric environment that can significantly influence its reactivity and interactions with biological systems.

While specific physical property data for 2-Amino-N,N-diethylbenzenesulfonamide is limited in the search results, we can infer some properties by comparison with similar compounds. Standard laboratory conditions typically recommend storage at controlled temperatures, likely between 2-8°C, similar to other sulfonamide compounds.

Research Context and Related Compounds

While specific research on 2-Amino-N,N-diethylbenzenesulfonamide is limited in the provided search results, studies on structurally related sulfonamides provide context for understanding its potential properties and applications.

Research on novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides, which share the benzenesulfonamide core structure, has demonstrated significant anticancer properties . While these compounds have additional structural elements beyond the basic sulfonamide framework, this research highlights the potential biological activity of benzenesulfonamide derivatives.

In comparison to its structural isomer 4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE, the 2-amino position creates a different electronic distribution and potential for intramolecular interactions. These differences could significantly influence binding to biological targets and subsequent biological activities.

The following table summarizes the key differences between 2-Amino-N,N-diethylbenzenesulfonamide and its 4-amino isomer:

Property2-Amino-N,N-diethylbenzenesulfonamide4-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE
CAS Number57947-01-0 1709-39-3
Amino PositionOrtho (2)Para (4)
Molecular FormulaC10H16N2O2S C10H16N2O2S
Molecular Weight228.31 228.31
Melting PointNot specified in search results105-106 °C
Potential for Intramolecular InteractionsHigher (due to proximity of groups)Lower

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